Methanol, (phenylmethoxy)-, acetate

Description

Structural Classification within Complex Ester Chemistry

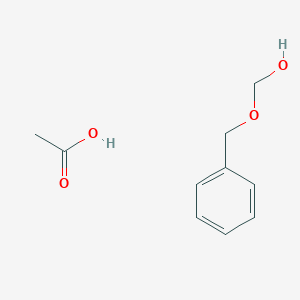

"Methanol, (phenylmethoxy)-, acetate (B1210297)," also known by its synonym benzyloxymethyl acetate, is a distinct entity within the realm of organic esters. Its structure, C₆H₅CH₂OCH₂OC(O)CH₃, places it in the category of acetal (B89532) esters. This classification arises from the central methylene (B1212753) group being bonded to two oxygen atoms, one from the phenylmethoxy group and the other from the acetate group. This arrangement is different from the more common benzyl (B1604629) acetate (C₆H₅CH₂OC(O)CH₃), where the benzyl group is directly attached to the acetate's ester oxygen.

The presence of the acetal-like linkage is a key structural feature that is anticipated to confer reactivity patterns different from simple esters. Acetal groups are known to be stable under neutral and basic conditions but are typically labile in the presence of acid. nih.gov This suggests that "Methanol, (phenylmethoxy)-, acetate" could potentially serve as a protecting group for an alcohol, which can be cleaved under specific acidic conditions.

Interactive Table: Chemical Identifiers for Methanol (B129727), (phenylmethoxy)-, acetate

| Property | Value |

| IUPAC Name | (Phenylmethoxy)methyl acetate |

| Synonyms | Benzyloxymethyl acetate |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 7708-28-3 |

Academic Significance and Research Trajectory

A comprehensive review of publicly accessible scientific literature reveals a notable scarcity of research focused specifically on "this compound." Unlike its simpler analogue, benzyl acetate, which is extensively studied and used in the fragrance and flavor industries, benzyloxymethyl acetate does not appear to have been the subject of significant academic or industrial investigation. scbt.comscentree.co

The research trajectory for related compounds, such as hemiacetal esters and functionalized acetals, has seen interest in the context of developing degradable polymers and as transient protecting groups in organic synthesis. nih.govresearchgate.net These areas of research focus on the lability of the acetal or hemiacetal linkage. Given its structure, "this compound" could theoretically be explored within these contexts. However, at present, there are no prominent research findings or established applications for this specific compound.

Contemporary Research Challenges and Opportunities

The limited available information on "this compound" itself presents the primary challenge: a lack of foundational data on its synthesis, reactivity, and properties. This knowledge gap hinders its potential application in various fields of chemistry.

Research Challenges:

Synthesis: While a potential synthesis could involve the acetylation of (benzyloxy)methanol, detailed and optimized procedures for the preparation of "this compound" are not readily found in the literature. The development of a clean, high-yielding synthetic route would be the first step in enabling further study.

Characterization: Thorough characterization of its physical and chemical properties, including its stability under various conditions, is required.

Reactivity Studies: A systematic investigation of its reactivity, particularly the conditions required for the cleavage of the acetal ester linkage, is necessary to understand its potential as a functional group.

Research Opportunities:

Protecting Group Chemistry: A significant opportunity lies in the investigation of "this compound" as a novel protecting group for alcohols. The phenylmethoxy moiety could offer different steric and electronic properties compared to more common protecting groups, potentially leading to unique selectivities in complex molecule synthesis.

Bioactive Molecules: The incorporation of the phenylmethoxy acetate moiety into larger molecules could be explored for the development of new bioactive compounds. The specific combination of functional groups might lead to novel interactions with biological targets.

Materials Science: In the field of polymer chemistry, monomers containing the phenylmethoxy acetate group could be synthesized and polymerized to create new materials with specific degradation profiles, leveraging the lability of the acetal ester bond. nih.gov

Interactive Table: Research Findings on Related Functional Groups

| Functional Group/Compound Class | Research Focus | Potential Relevance to "this compound" |

| Hemiacetal Esters | Degradable polymers, transient protecting groups. researchgate.net | The acetal ester linkage in the target compound suggests potential for similar applications in creating acid-sensitive materials or as a novel protecting group. |

| Functionalized Acetals | Modification of polymer properties (e.g., crystallinity, degradation rate). nih.gov | Could serve as a functional monomer to introduce the phenylmethoxy group into polymers, potentially influencing their properties. |

| Benzyl Acetate | Fragrance, flavoring agent, plasticizer. scbt.comscentree.co | While structurally different, the presence of the benzyl and acetate components suggests that the target compound could be investigated for sensory properties, although this is purely speculative. |

Structure

3D Structure of Parent

Properties

CAS No. |

7708-28-3 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

acetic acid;phenylmethoxymethanol |

InChI |

InChI=1S/C8H10O2.C2H4O2/c9-7-10-6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7H2;1H3,(H,3,4) |

InChI Key |

GEDNPVQHQSZQFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)COCO |

Origin of Product |

United States |

Synthetic Methodologies for Phenylmethoxy Containing Acetates

Esterification Strategies in Complex Chemical Synthesis

The direct formation of an ester bond through the reaction of an alcohol with a carboxylic acid or its derivative remains the most fundamental approach to synthesizing phenylmethoxy-containing acetates. These methods can be broadly categorized into catalyzed processes and multi-component reactions.

Catalyzed Esterification Processes

The esterification of benzyl (B1604629) alcohol and its derivatives with acetic acid is a classic and widely studied reaction. geniusjournals.orgwikipedia.org Due to the reversible nature of the Fischer-Speier esterification, a catalyst is typically essential to drive the reaction towards the product side and achieve high yields. google.com A variety of catalysts, both homogeneous and heterogeneous, have been successfully employed.

Homogeneous catalysts, such as concentrated sulfuric acid, are effective but can lead to side reactions like polymerization and sulfonation of the benzyl alcohol, and present challenges in separation and environmental concerns due to their corrosive nature. geniusjournals.orgrsc.org To overcome these drawbacks, a plethora of alternative catalysts have been investigated.

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. geniusjournals.org Examples of effective heterogeneous catalysts include:

Zeolites: Synthetic zeolites, such as NaHY and NaY, have been used for the gas-phase esterification of benzyl alcohol with acetic acid, demonstrating high selectivity and yield. nih.gov

Strong Acid Cation Exchange Resins: These polymeric catalysts have been shown to effectively catalyze the synthesis of benzyl acetate (B1210297), with the optimal conditions involving specific molar ratios of reactants and catalyst loading. scispace.com

Sulfated Metal-Incorporated Mesoporous Silicates: Materials like sulfated iron-incorporated MCM-48 have proven to be highly active and selective catalysts for the liquid-phase esterification of benzyl alcohol, allowing for high yields under mild, solvent-free conditions.

Ionic Liquids: Room-temperature ionic liquids, particularly those with acidic properties, have emerged as green and reusable catalysts for the synthesis of benzyl acetate, offering high conversions under optimized conditions.

Other Solid Acids: Various other solid acid catalysts, including phosphotungstic acid and inorganic salts like ferric chloride on carbon, have also been successfully utilized. scispace.com

| Catalyst Type | Example | Key Advantages |

| Homogeneous Acid | Concentrated Sulfuric Acid | High activity |

| Heterogeneous (Zeolite) | NaHY, NaY | High selectivity, reusability |

| Heterogeneous (Resin) | Strong Acid Cation Exchange Resin | Ease of separation, reusability |

| Heterogeneous (Mesoporous) | Sulfated Fe-MCM-48 | High activity and selectivity, mild conditions |

| Ionic Liquid | Acidic Ionic Liquids | Reusability, green solvent potential |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecule synthesis. nih.gov While direct three-component synthesis of simple acetates is less common, MCRs can be ingeniously designed to incorporate the formation of an acetate moiety within a more complex molecular framework. For instance, a multi-component coupling reaction of catechols, benzyl alcohols, and ammonium (B1175870) acetate has been developed for the synthesis of benzoxazole (B165842) derivatives. nih.gov Although the primary product is not an acetate, this demonstrates the potential of MCRs to utilize acetate sources in the construction of diverse molecular architectures. The principles of MCRs can be applied to design novel pathways for phenylmethoxy-containing acetates by carefully selecting starting materials that will lead to the desired ester functionality in the final product.

Alkoxylation and Subsequent Acetate Formation Pathways

An alternative synthetic strategy involves a two-step process: the formation of a phenylmethoxy ether (alkoxylation) followed by the introduction of the acetate group. This pathway is particularly useful when direct esterification is challenging or when specific substitution patterns are desired.

The Williamson ether synthesis is a classic method for forming ethers, which involves the reaction of an alkoxide with a primary alkyl halide. rsc.org For the synthesis of a phenylmethoxy ether, this could involve the reaction of a phenoxide with a methoxymethyl halide or a benzyl alkoxide with a suitable haloacetate. However, careful consideration of the reactivity of the substrates is crucial to avoid competing elimination reactions.

More modern approaches to unsymmetrical ether synthesis, which can be adapted for phenylmethoxy derivatives, have also been developed. These methods often employ milder conditions and offer greater functional group tolerance. Subsequent conversion of the resulting phenylmethoxy alcohol to the corresponding acetate can then be achieved through standard acetylation procedures, such as reaction with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst.

Stereoselective Synthesis of Chiral Phenylmethoxy Acetates

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. For phenylmethoxy acetates that contain stereocenters, stereoselective synthesis is crucial. This can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts, or enzymatic resolutions.

Enzymatic kinetic resolution has proven to be a powerful tool for the synthesis of chiral alcohols and their corresponding acetates. nih.govnih.govunits.it Lipases, in particular, are widely used for their ability to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic acetate, leaving the other enantiomer in high enantiomeric excess. nih.govresearchgate.net For example, lipase (B570770) from Candida antarctica (CALB) has been successfully used for the kinetic resolution of various alcohols via acetylation. researchgate.net This approach can be applied to the resolution of chiral phenylmethoxy-containing alcohols or their acetates.

Furthermore, advances in asymmetric catalysis have enabled the stereoselective synthesis of chiral benzyl alcohol derivatives. researchgate.netnih.gov These methods often employ chiral metal complexes as catalysts to control the stereochemical outcome of the reaction. The resulting enantiomerically enriched alcohol can then be converted to the corresponding chiral acetate. A chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol has been reported, demonstrating the feasibility of constructing complex chiral molecules containing the phenylmethoxy moiety. nih.gov

Emerging Synthetic Routes and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods, guided by the principles of green chemistry. This has led to the emergence of novel routes for the synthesis of phenylmethoxy acetates that minimize waste, reduce energy consumption, and utilize renewable resources.

Key green chemistry approaches applicable to the synthesis of these esters include:

Use of Reusable Catalysts: As discussed in section 2.1.1, the use of heterogeneous catalysts like zeolites and functionalized silicas allows for easy recovery and reuse, reducing waste and catalyst cost. geniusjournals.orgnih.gov

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes environmental pollution and simplifies product purification. Several catalytic systems have been developed that are effective under solvent-free conditions.

Biocatalysis: The use of enzymes, such as lipases, for esterification and kinetic resolution operates under mild conditions (temperature and pressure) and in aqueous or benign organic solvents, offering a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netmdpi.comsci-hub.se

Alternative Acetylating Agents: The use of less corrosive and hazardous acetylating agents than acetyl chloride or acetic anhydride is another green approach.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.

The direct oxidation of methane (B114726) to produce feedstocks like methanol (B129727) and acetic acid is also an area of active research that could provide a more sustainable route to the building blocks for ester synthesis in the future.

Elucidation of Reaction Mechanisms Involving Phenylmethoxy Acetates

Mechanistic Studies of Ester Formation

The synthesis of "Methanol, (phenylmethoxy)-, acetate" is a classic example of esterification, a reaction that can proceed through several mechanistic pathways depending on the reaction conditions.

Nucleophilic acyl substitution is a primary mechanism for the formation of esters. masterorganicchemistry.comfiveable.me This process involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. masterorganicchemistry.comfiveable.me The reaction generally proceeds through a two-step addition-elimination sequence. fiveable.mevanderbilt.edu

In the context of forming a phenylmethoxy acetate (B1210297), a carboxylate or other acyl derivative would be attacked by a benzyl (B1604629) alkoxide or a related nucleophile. The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides being more reactive than anhydrides, esters, and amides. vanderbilt.edu This reactivity is correlated with the stability of the leaving group; weaker bases are better leaving groups. libretexts.org

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. fiveable.mevanderbilt.edu

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. fiveable.mevanderbilt.edu

| Factor | Description | Impact on Reaction |

|---|---|---|

| Nature of Nucleophile | The strength and concentration of the nucleophile. | Stronger nucleophiles generally lead to faster reaction rates. |

| Leaving Group Ability | The stability of the group being displaced. Weaker bases are better leaving groups. libretexts.org | A better leaving group accelerates the elimination step. |

| Catalyst | Presence of an acid or base. | Catalysts can enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species. youtube.com |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents can stabilize the transition state, affecting reaction rates. |

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for synthesizing esters from carboxylic acids and alcohols. masterorganicchemistry.commasterorganicchemistry.com This reversible reaction is typically driven to completion by using an excess of one reactant or by removing a product, such as water, as it forms. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Steps in Acid-Catalyzed Esterification (Fischer Esterification): masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, forming a resonance-stabilized cation. libretexts.orgchemguide.co.uk

Nucleophilic Attack by Alcohol: The alcohol molecule acts as a nucleophile and attacks the protonated carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, and a double bond is formed between the carbon and the remaining oxygen. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product. chemguide.co.uk

The use of dehydrating agents or techniques like azeotropic distillation with solvents such as toluene (B28343) can be employed to remove water and shift the equilibrium towards the products. masterorganicchemistry.com

| Intermediate | Structure | Role in the Mechanism |

|---|---|---|

| Protonated Carbonyl | R-C(=O+H)-OH | Increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com |

| Tetrahedral Intermediate | R-C(OH)2-O+HR' | Formed after the nucleophilic attack of the alcohol. masterorganicchemistry.comlibretexts.org |

| Protonated Ester | R-C(=O+H)-OR' | The final intermediate before deprotonation to yield the ester. masterorganicchemistry.com |

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics for compounds such as Methanol (B129727), (phenylmethoxy)-, acetate, also known as benzyloxymethyl acetate, is crucial for understanding their reactivity and for the optimization of reaction conditions. While specific experimental data for this exact compound is limited in publicly available literature, the general principles of acetal (B89532) hydrolysis provide a framework for predicting its behavior.

The hydrolysis of acetals is typically acid-catalyzed and proceeds through a multi-step mechanism. acs.orgorgoreview.comchemistrysteps.com The reaction is reversible, and to drive it towards the products (an aldehyde or ketone and alcohols), an excess of water is often used. chemistrysteps.com The generally accepted mechanism for the acid-catalyzed hydrolysis of an acyclic acetal involves the following key steps:

Protonation: One of the oxygen atoms of the acetal is protonated by an acid catalyst, which turns the alkoxy group into a good leaving group. chemistrysteps.com

Formation of a Carbocation Intermediate: The protonated alkoxy group leaves, resulting in the formation of a resonance-stabilized carbocation, often referred to as an oxonium ion. This step is typically the rate-determining step in the hydrolysis of simple acyclic acetals. acs.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. chemistrysteps.com

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst. The hemiacetal can then undergo further hydrolysis to yield the final aldehyde or ketone and another molecule of alcohol.

The rate of this reaction is significantly influenced by both electronic and steric factors. Electron-donating groups attached to the acetal carbon can stabilize the carbocation intermediate, thus accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups would be expected to destabilize the carbocation and slow down the reaction. The structure of the alcohol moieties also plays a role in the reaction kinetics.

Research Findings

Due to a lack of specific experimental kinetic and thermodynamic data for this compound in the available literature, data for analogous acetal hydrolysis reactions are presented below to illustrate the typical parameters.

Kinetic Data for Acetal Hydrolysis

The rate of hydrolysis of acetals is dependent on factors such as temperature and pH. For instance, studies on the hydrolysis of various acetals have shown a strong dependence of the rate constant on these parameters. The hydrolysis of many acetals follows first-order kinetics under specific conditions. researchgate.net

Below is a table illustrating kinetic data for the hydrolysis of representative acetals. It is important to note that these are analogous compounds, and their data is provided for illustrative purposes.

| Acetal | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| 1,1-Diethoxymethane | 25 | 4.79 x 10⁻³ s⁻¹ (catalyzed) | Not specified |

| 3-Chloro-1,2-propanediol Acetal | 80 | 3.8 x 10⁻³ min⁻¹ | 118.1 |

| 3-Chloro-1,2-propanediol Acetal | 85 | 7.1 x 10⁻³ min⁻¹ | 118.1 |

| 3-Chloro-1,2-propanediol Acetal | 90 | 11.5 x 10⁻³ min⁻¹ | 118.1 |

This data is for analogous compounds and serves for illustrative purposes only.

Thermodynamic Data for Acetal Hydrolysis

The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the spontaneity and energy changes of the process. For acetal hydrolysis, the entropy of activation (ΔS‡) can be particularly informative about the transition state. For example, a negative entropy of activation, as observed in some catalyzed acetal hydrolyses, suggests a more ordered transition state compared to the reactants. gla.ac.uk This can occur in mechanisms where multiple molecules come together in the rate-determining step, such as an A-2 type mechanism. gla.ac.uk In contrast, A-1 mechanisms, which involve a unimolecular dissociation in the rate-determining step, often have positive or near-zero entropies of activation.

Below is a table with illustrative thermodynamic data for an acetal hydrolysis reaction.

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

| Catalyzed Hydrolysis of an Acetal | Not specified | -9 | Not specified |

This data is for an analogous catalyzed acetal hydrolysis and serves for illustrative purposes only. gla.ac.uk

Advanced Applications in Organic Synthesis and Chemical Transformations

Strategic Role as Synthetic Intermediates in Complex Molecule Construction

As a bifunctional molecule, benzyloxymethyl acetate (B1210297) serves as a valuable synthetic intermediate, primarily as a precursor to the benzyloxymethyl (BOM) protecting group. The BOM group is a well-established protecting group for alcohols, prized for its stability under a range of conditions and its selective removal. Benzyloxymethyl acetate can act as a reagent to introduce this protective group onto a substrate alcohol.

The strategic importance of this role lies in multi-step syntheses of complex natural products and pharmaceuticals, where specific hydroxyl groups must be masked to prevent unwanted side reactions. The introduction of the BOM group from a precursor like benzyloxymethyl acetate allows chemists to selectively reveal the alcohol at a later synthetic stage, a critical maneuver in achieving the target molecular architecture.

Table 1: Application as a Synthetic Intermediate

| Application | Description | Target Molecule Class |

|---|---|---|

| BOM-protection of Alcohols | Serves as a reagent for the introduction of the benzyloxymethyl (BOM) protecting group onto sensitive hydroxyl functionalities. | Polyketides, Macrolides, Carbohydrates |

Utilization in Derivatization for Targeted Synthesis

Derivatization is a process where a compound is converted into a new, related compound (a derivative) to modify its chemical properties for a specific purpose, such as enhancing solubility, improving analytical detection, or altering biological activity. Benzyloxymethyl acetate can be employed in derivatization schemes, particularly for molecules containing reactive hydroxyl or thiol groups.

For instance, in the field of analytical chemistry, derivatizing a polar analyte with the benzyloxymethyl group can increase its volatility and thermal stability, making it more amenable to analysis by gas chromatography (GC). The phenyl group also introduces a chromophore, which can facilitate detection by UV-visible spectroscopy. In targeted synthesis, such derivatization can be used to fine-tune the lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile.

Catalytic Roles or Precursors in Organic Reactions

While benzyloxymethyl acetate itself is not typically recognized as a catalyst, its structural components suggest potential as a catalyst precursor or a ligand in organometallic catalysis. The ether and carbonyl oxygen atoms can act as coordination sites for metal centers.

Upon decomposition or transformation, it could release fragments that participate in a catalytic cycle. For example, under specific conditions, it could be a source of a benzyloxymethoxy-ligand for a metal catalyst, modulating the catalyst's steric and electronic properties. This could influence the selectivity and efficiency of reactions such as cross-coupling or asymmetric hydrogenation. However, documented examples of benzyloxymethyl acetate serving directly in a significant catalytic role are sparse, and this area remains largely theoretical and open to research.

Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach in modern organic synthesis. The bifunctional nature of benzyloxymethyl acetate makes it a potential candidate for designing such processes.

A hypothetical cascade could involve the initial reaction of the acetate group with a nucleophile, followed by an intramolecular transformation involving the benzyloxy portion of the molecule. For example, a Lewis acid-catalyzed reaction could initiate the displacement of the acetate, generating a benzyloxymethyl cation. This electrophilic intermediate could then be trapped by an internal nucleophile within the same substrate, leading to the rapid construction of a complex heterocyclic ring system in a single operation. Such a sequence would capitalize on the latent reactivity of both functional ends of the molecule, embodying the principles of atom economy and step efficiency that drive the development of cascade reactions.

State of the Art Analytical Characterization and Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of "Methanol, (phenylmethoxy)-, acetate (B1210297)." By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For "Methanol, (phenylmethoxy)-, acetate," both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For instance, the protons of the phenyl group would appear in the aromatic region of the spectrum, while the methoxy (B1213986) and acetate protons would have characteristic shifts in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. For example, the carbonyl carbon of the acetate group would exhibit a distinct downfield shift. The metabolism of related compounds like [2-¹³C]acetate has been studied in vivo using ¹³C-NMR spectroscopy. nih.gov

Table 1: Representative NMR Data for Related Acetate Compounds

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| (4-methoxyphenyl)(phenyl)methyl acetate | 7.37–7.32 (m, 4H), 7.27 (d, J = 8.5 Hz, 3H), 6.88 (s, 1H), 6.86 (s, 2H), 3.80 (s, 3H), 2.16 (s, 3H) | 170.25, 159.41, 140.54, 132.55, 128.83, 128.58, 127.88, 126.97, 113.99, 77.48, 77.16, 76.84, 76.67, 55.39, 21.45 |

| 1-phenylpentyl acetate | 7.43–7.21 (m, 5H), 5.75–5.69 (m, 1H), 2.07 (s, 3H), 1.97–1.69 (m, 2H), 1.40–1.16 (m, 4H), 0.87 (t, J = 7.0 Hz, 3H) | 170.58, 141.01, 128.53, 127.94, 126.67, 77.48, 77.16, 76.84, 76.30, 36.17, 27.78, 22.56, 21.44, 14.06 |

| 4-chlorobenzyl acetate | 7.33 (d, J = 8.8 Hz, 2H), 7.29 (d, J = 8.7 Hz, 2H), 5.06 (s, 2H), 2.10 (s, 3H) | 170.91, 134.56, 134.27, 129.77, 128.88, 77.48, 77.16, 76.84, 65.58, 21.09 |

Source: Supporting Information rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For "this compound," characteristic IR absorption bands would be expected for the C=O stretching of the acetate group, the C-O stretching of the ether and ester functionalities, and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. For instance, the IR spectrum of methanol (B129727) shows a very characteristic strong and broad absorption band for the O-H stretching vibrations at wavenumbers 3400 to 3200 cm⁻¹, which is broadened by intermolecular hydrogen bonding. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region for identification. docbrown.info The adsorption of methanol on surfaces has been studied using IR spectroscopy to identify the nature of the adsorbed species. rsc.org

Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For "this compound," Raman spectroscopy could be particularly useful for observing the vibrations of the phenyl ring and other symmetric vibrations within the molecule. The applicability of Raman spectroscopy for monitoring gas composition, including methanol, has been investigated. rsc.orgnih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Related Functional Groups

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1750-1735 |

| C-O (Ester) | Stretch | 1300-1000 |

| C-O (Ether) | Stretch | 1300-1000 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating "this compound" from complex mixtures and for its quantification. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. "this compound," being amenable to volatilization, can be effectively analyzed by this method. In GC, the compound is separated from other components of a mixture based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. For example, GC-MS has been used to identify phytoconstituents in methanol and ethyl acetate extracts of plant materials. researchgate.netjddtonline.info The analysis of related acetate compounds by GC-MS provides their calculated and measured mass-to-charge ratios (m/z). rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For compounds that are not easily volatilized or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. In LC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS/MS offers enhanced selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. This technique is widely used for the analysis of complex mixtures, such as plant extracts, where it has been employed to identify various compounds in methanolic extracts. nih.govplos.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. For "this compound," while it may be directly analyzable by GC-MS and LC-MS, derivatization can be employed to enhance its detectability, particularly at trace levels.

For GC-MS analysis, derivatization can increase the volatility and thermal stability of a compound. For LC-MS analysis, derivatization is often used to introduce a chromophore or a fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. For instance, methanol can be derivatized to a chromophoric derivative to increase its analytical sensitivity in HPLC. lawdata.com.tw One method involves derivatization with 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (B52653) after forming the methoxide (B1231860) anion. nih.gov Another strategy for methanol analysis by GC/MS involves derivatization with 3,4-dihydro-2H-pyran. mdpi.com

Hyphenated Analytical Systems and Method Development

The comprehensive analytical characterization of chemical compounds is a critical aspect of modern chemical research and industry. For the compound "this compound," also known as benzyl (B1604629) 2-methoxyacetate, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol , the use of hyphenated analytical systems is essential for its separation, identification, and quantification, particularly in complex matrices. nih.govlibretexts.org These systems combine the separation power of chromatography with the detection and structural elucidation capabilities of spectrometry, offering enhanced specificity and sensitivity. ijnrd.orgajpaonline.comresearchgate.netscholarsrepository.com This section explores the application of key hyphenated techniques in the analysis of this compound and the methodologies for their development.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have become indispensable in analytical chemistry. nih.govijnrd.orgscholarsrepository.comijpsjournal.com The most relevant of these for the analysis of a moderately polar and volatile compound like this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. ajpaonline.com In GC-MS, the gas chromatograph separates the components of a sample mixture, and the mass spectrometer provides detailed structural information and sensitive detection. ijpsjournal.com The development of a GC-MS method for "this compound" would involve the optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

A typical GC-MS method development would involve the selection of an appropriate capillary column, often with a non-polar or mid-polar stationary phase, to achieve separation from other components in a sample. The temperature program of the GC oven would be optimized to ensure adequate separation and reasonable analysis time. The mass spectrometer would be operated in electron ionization (EI) mode, which would lead to predictable and reproducible fragmentation patterns, aiding in the identification of the compound. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile compounds, LC-MS is the hyphenated technique of choice. ijnrd.org LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. nih.govnih.govgoogle.com An LC-MS method for "this compound" would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve ionization. nih.gov

The mass spectrometer can be operated with various ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For a compound like "this compound," ESI in positive ion mode would likely be effective, forming protonated molecules [M+H]⁺ or adducts with other cations present in the mobile phase. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for developing highly selective and sensitive quantification methods using Multiple Reaction Monitoring (MRM). youtube.com In an MRM experiment, a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored.

Method Development and Validation

The development of a robust analytical method using a hyphenated system requires careful optimization of both the chromatographic and spectrometric parameters. nih.gov This includes selecting the appropriate column, mobile phase or carrier gas, gradient or temperature program, and mass spectrometer settings (e.g., ionization mode, collision energy).

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. nih.gov Validation parameters typically include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity: The range over which the instrumental response is proportional to the concentration of the analyte. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

While specific research findings detailing validated hyphenated analytical methods for "this compound" are not widely published, the principles of method development and validation for similar compounds are well-established and would be directly applicable. The tables below provide a hypothetical illustration of the kind of data that would be generated during the development and validation of GC-MS and LC-MS methods for this compound, based on typical parameters for similar analytes.

Table 1: Illustrative GC-MS Method Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-400 |

| Expected Retention Time | ~10-12 min |

Table 2: Illustrative LC-MS/MS Method Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | 100 mm x 2.1 mm ID, 2.7 µm particle size (e.g., C18) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transition (Hypothetical) | Precursor Ion (m/z) -> Product Ion (m/z) |

| 181.1 -> 91.1 (benzyl fragment) | |

| 181.1 -> 121.1 (methoxyacetyl benzyl fragment) | |

| Expected Retention Time | ~4-6 min |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "Methanol, (phenylmethoxy)-, acetate (B1210297)," these calculations would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine its electronic structure.

Key areas of investigation would include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Electron Density Distribution: Mapping the electron density surface would reveal the electron-rich and electron-poor regions of the molecule. This is vital for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atoms of the acetate and ether groups would be expected to be electron-rich.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electrostatic potential on the molecule's surface, highlighting positive (blue) and negative (red) regions. This is invaluable for understanding non-covalent interactions and predicting how the molecule will interact with other polar molecules or ions.

A hypothetical data table of calculated electronic properties might look like this:

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -8.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For "Methanol, (phenylmethoxy)-, acetate," this could involve studying its formation or decomposition pathways.

Synthesis Pathway Modeling: The synthesis of this compound, likely involving the reaction of a benzyl-containing alcohol with an acetate source, could be modeled. rsc.orgmdpi.com Researchers would map the potential energy surface of the reaction, identifying the reactants, products, any intermediates, and crucially, the transition states that connect them.

Catalyst Effects: If a catalyst is used in the synthesis, computational models can help to understand its role in lowering the activation energy, for example, by stabilizing the transition state.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of "this compound" and how it interacts with other molecules are critical to its physical and chemical properties.

Conformational Search: The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformers. A systematic conformational search would be performed to identify the most stable, low-energy conformers. This is often done using molecular mechanics or semi-empirical methods, followed by higher-level quantum mechanics calculations for the most stable structures. dergipark.org.tr

Analysis of Intermolecular Forces: The types and strengths of intermolecular forces the molecule can engage in would be analyzed. These include:

Dipole-dipole interactions: Due to its polar ether and acetate groups. libretexts.orglibretexts.org

London dispersion forces: Arising from temporary fluctuations in electron density, significant due to the presence of two phenyl rings. libretexts.orglibretexts.org

Hydrogen bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms can act as hydrogen bond acceptors, interacting with donor molecules like water or alcohols. youtube.comyoutube.com

Molecular Dynamics (MD) Simulations: To understand the molecule's behavior in a condensed phase (like a liquid or solution), MD simulations could be run. These simulations model the movement of the molecule and its neighbors over time, providing insights into its dynamic structure and interactions.

Predictive Modeling for Synthetic Design and Optimization

Computational chemistry can guide the design of new synthetic routes and optimize existing ones.

Predictive Models for Synthesis: Data-driven approaches, potentially using machine learning or neural networks, can be employed to predict reaction outcomes, such as yield and the formation of by-products, under various conditions (e.g., temperature, pressure, catalyst). sci-hub.se

In Silico Design of Derivatives: Researchers could computationally design derivatives of "this compound" with modified properties. For example, by adding different substituents to the phenyl rings, one could tune the electronic properties or steric hindrance to achieve a desired reactivity or physical property. brieflands.comresearchgate.net

Optimization of Reaction Conditions: Predictive models can help to identify the optimal set of reaction conditions to maximize the yield of the desired product while minimizing energy consumption and waste. cetjournal.itpolimi.itresearchgate.net This is a key aspect of green chemistry and efficient process design.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Synthesis

The synthesis of esters like Methanol (B129727), (phenylmethoxy)-, acetate (B1210297) traditionally relies on classical esterification methods. However, the future of its synthesis is intrinsically linked to the development of more efficient, selective, and sustainable catalytic systems. Research in this area is moving beyond conventional acid or base catalysis towards sophisticated, metal-based and organocatalytic approaches.

Future investigations will likely focus on:

Heterogeneous Catalysts: The design of solid-supported catalysts is a paramount goal. These catalysts, where the active catalytic species is immobilized on a solid support like silica (B1680970) or alumina, offer significant advantages in terms of separation, reusability, and continuous processing. For reactions involving benzyl-containing molecules, catalysts like gold nanoparticles supported on metal oxides (e.g., Au/TiO2 or Au/Al2O3) have been studied for oxidation reactions, and similar principles could be applied to the development of catalysts for the synthesis of benzyl (B1604629) ethers and esters.

Nanocatalysis: The use of metal nanoparticles as catalysts offers high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. Future work could explore the use of precisely engineered nanoparticles to catalyze the formation of Methanol, (phenylmethoxy)-, acetate with high efficiency and under mild reaction conditions.

Organocatalysis: The development of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metals. Chiral organocatalysts could also open avenues for the enantioselective synthesis of related compounds.

Exploration of Biological and Biomimetic Transformations

The intersection of chemistry and biology offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymatic and microbial pathways for the synthesis and modification of this compound is a promising frontier.

Key research avenues include:

Enzymatic Synthesis: Lipases and esterases are enzymes that naturally catalyze the formation and hydrolysis of esters. Future research could involve screening for and engineering these enzymes to efficiently produce this compound. This biocatalytic approach offers high selectivity, mild reaction conditions, and a reduced environmental footprint.

Microbial Cell Factories: Genetically engineered microorganisms could be designed to produce the target molecule or its precursors from simple feedstocks. While complex, this approach aligns with the principles of a sustainable bioeconomy, potentially converting renewable resources into valuable chemicals. nih.gov

Biomimetic Catalysis: This approach involves designing synthetic catalysts that mimic the function of natural enzymes. For instance, creating catalysts that replicate the active site of an esterase could lead to highly efficient and selective systems for the synthesis of this compound.

Integration with Flow Chemistry and Automation Technologies

The shift from batch production to continuous flow chemistry is revolutionizing the chemical industry. nih.govresearchgate.net This technology offers superior control over reaction parameters, enhanced safety, and seamless integration of synthesis, purification, and analysis. researchgate.netnih.gov

For a compound like this compound, the integration of its synthesis into a flow chemistry platform could offer several advantages:

Process Intensification: Flow reactors, particularly micro- and mesofluidic systems, provide excellent heat and mass transfer, allowing for faster reactions and higher yields. nih.gov

Automated Optimization: Robotic platforms can be used to automatically vary reaction conditions such as temperature, pressure, and catalyst loading to rapidly identify the optimal synthesis protocol. mit.educhemspeed.com This high-throughput experimentation accelerates process development significantly.

On-demand Synthesis: Integrated flow systems can enable the on-demand production of the compound, reducing the need for storage and minimizing waste.

Computational-Experimental Synergy for Mechanistic Insights

The combination of computational chemistry and experimental studies provides an unparalleled level of understanding of reaction mechanisms. nih.gov This synergy is crucial for the rational design of new catalysts and the optimization of reaction conditions.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the reaction pathway for the synthesis of this compound. nih.gov This can help in identifying transition states, determining activation energies, and understanding the role of the catalyst at a molecular level. For related chemistries, DFT has been used to investigate mechanisms of hydrodeoxygenation of benzyl alcohol, providing insights that could be relevant for catalyst development. ku.edu

Predictive Modeling: As computational models become more accurate, they can be used to predict the most promising catalysts and reaction conditions before any experiments are conducted, saving time and resources.

Spectroscopic and Kinetic Analysis: The predictions from computational studies must be validated by experimental data. Techniques such as in-situ spectroscopy and detailed kinetic analysis can provide a real-time picture of the reaction as it occurs, confirming or refining the proposed mechanism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methanol, (phenylmethoxy)-, acetate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis can be achieved via esterification or acetylation reactions. For example, manganese(III) acetate-mediated oxidative cyclization of cinnamyl acetate derivatives under controlled temperatures (60–80°C) yields structurally related lactones, demonstrating the role of catalytic metal ions in optimizing yield . Reaction parameters such as solvent polarity (e.g., methanol or dichloromethane), acid/base catalysts (e.g., sulfuric acid), and reflux duration (4–6 hours) significantly influence purity and yield. Monitoring via TLC or GC-MS is recommended for intermediate validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : In H NMR, expect signals for the phenylmethoxy group (δ 7.2–7.4 ppm, multiplet), methoxy protons (δ 3.3–3.5 ppm, singlet), and acetate methyl group (δ 2.0–2.1 ppm, singlet). C NMR will show peaks for the carbonyl carbon (δ 170–175 ppm) and aromatic carbons (δ 110–150 ppm) .

- IR : Key stretches include C=O (1740–1760 cm), C-O (1200–1250 cm), and aromatic C-H (3050–3100 cm) .

- GC-MS : Molecular ion peak at m/z 138 (CHO) with fragmentation patterns indicating loss of methoxy (-OCH, m/z 107) and acetate groups .

Q. What are the documented stability profiles of this compound under varying storage conditions, and how should degradation be monitored?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but may hydrolyze in acidic/basic conditions. Store in airtight containers at 2–8°C, avoiding prolonged exposure to light or moisture. Degradation can be monitored via HPLC (retention time shifts) or FT-IR (appearance of -OH stretches at 3200–3600 cm due to hydrolysis). NIST data suggests a predicted boiling point of 161.7°C and density of 1.095 g/cm, which can serve as stability benchmarks .

Advanced Research Questions

Q. How does the electron-donating methoxy group in this compound influence its reactivity in nucleophilic substitution reactions, and what mechanistic insights have been derived from kinetic studies?

- Methodological Answer : The methoxy group enhances electron density on the aromatic ring, stabilizing transition states in electrophilic substitutions. Kinetic studies using UV-Vis spectroscopy reveal second-order kinetics for reactions with nucleophiles (e.g., hydroxide ions), with rate constants dependent on solvent polarity. Computational models (DFT) suggest partial positive charge on the acetate carbonyl carbon, facilitating nucleophilic attack .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or impurities. Standardize protocols by:

- Using ultra-pure compound (≥99% by HPLC) .

- Validating enzyme activity with positive controls (e.g., α-glucosidase inhibitors) .

- Replicating assays across multiple batches to isolate batch-dependent variability.

Q. How can computational modeling (e.g., DFT or molecular docking) predict the interaction of this compound with biological targets, and what validation experiments are required?

- Methodological Answer :

- DFT : Calculate electrostatic potential maps to identify reactive sites for hydrogen bonding (e.g., acetate carbonyl interacting with enzyme active sites) .

- Molecular Docking : Use software like AutoDock Vina to simulate binding with targets (e.g., cyclooxygenase-2). Validate with SPR (surface plasmon resonance) to measure binding affinity (K) .

Q. What advanced purification techniques (e.g., chiral chromatography) are required to separate stereoisomers or derivatives of this compound, and how is purity quantified?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases can resolve enantiomers. Purity is quantified using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.